5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a chemical compound of interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound features a complex structure that includes a pyrrolidine ring fused with a piperidine-like structure, which contributes to its biological activity. The dihydrochloride form indicates the presence of two hydrochloric acid molecules, enhancing its solubility and stability in aqueous solutions.
The compound is synthesized through specific chemical reactions involving precursors that contain nitrogenous heterocycles. Its development is often linked to research aimed at discovering new therapeutic agents, particularly for neurological disorders.
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride can be classified as:
The synthesis of 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride typically involves multi-step organic reactions. Common methodologies include:
The molecular formula for 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is C₉H₁₄Cl₂N₂. The structure consists of:
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride participates in various chemical reactions typical for nitrogen-containing heterocycles:
These reactions are often facilitated by the presence of activating groups or under specific catalytic conditions to enhance yield and selectivity.
The mechanism of action for 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride primarily involves interaction with neurotransmitter systems in the brain:
In vitro studies indicate that this compound exhibits affinity for certain receptor subtypes, providing insights into its potential therapeutic effects.
Physical property data such as melting point and boiling point are essential for understanding handling and storage conditions.
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride has potential applications in:
This compound represents an intriguing area of research with implications for developing new therapeutic agents and understanding complex biological systems. Further studies are necessary to elucidate its full range of biological activities and potential clinical applications.
Retrosynthetic deconstruction of the bicyclic framework reveals two primary disconnection strategies targeting advanced intermediates. The first approach utilizes nipecotic acid derivatives (piperidine-3-carboxylic acid) as pivotal building blocks, where the pyrrolidine ring is formed via intramolecular alkylation or reductive amination [2] [5]. The carboxylic acid functionality enables amide bond formation with halogenated amines, followed by cyclization under basic conditions to construct the fused bicyclic system.
The second strategy employs pyridine or quinolinic acid precursors through stereoselective hydrogenation. Partially saturated intermediates like 5-methyl-1,2,3,5,6,7-hexahydropyrrolo[3,4-c]pyridine undergo catalytic hydrogenation to install the cis-perhydro configuration essential for pharmacological utility. This route benefits from commercial availability of pyridine derivatives but requires precise stereocontrol during saturation [9] [10].
Table 1: Key Retrosynthetic Intermediates and Their Roles
Precursor | Disconnection Site | Key Transformation | Stereochemical Outcome |
---|---|---|---|
Ethyl nipecotate | C3-N1 bond | Reductive amination/alkylation | cis-Fusion via kinetic control |
Quinolinic acid diester | C7a-C3a bond | Dieckmann condensation | Governed by chiral auxiliaries |
3-Cyanopyridine | N1-C7a bond | Catalytic hydrogenation | Substrate-controlled |
Multi-step sequences often incorporate linear synthetic pathways with 4-6 steps from commercially available materials, where late-stage methylation (e.g., Eschweiler-Clarke conditions) introduces the C5-methyl group. Alternatively, early incorporation of methyl-containing building blocks like 2-methyl-1,4-dibromobutane simplifies the synthesis but risks racemization [5] [9].
Achieving the requisite cis-octahydro configuration (3aS,7aR for pharmacologically active enantiomers) demands chiral induction during ring closure. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes ester groups of racemic N-acyl intermediates, yielding enantiomerically enriched amines (>98% ee) after hydrolysis. This method is particularly effective for tert-butyl esters, with reaction times optimized at 24-48 hours in phosphate buffer (pH 7.0) [2] [5].
Chiral auxiliary-mediated cyclization employs (R)- or (S)-phenylglycinol to direct stereochemistry during Dieckmann condensations. The auxiliary is installed via amide formation with diethyl piperidine-2,3-dicarboxylate, followed by intramolecular Claisen condensation. Subsequent hydrogenolytic cleavage affords the bicyclic amine with 95-97% enantiomeric excess, though auxiliary recovery remains a cost limitation [9] [10].
Table 2: Stereocontrol Methods and Performance Metrics
Method | Chiral Source | Cyclization Yield | ee (%) | Key Limitation |
---|---|---|---|---|
Enzymatic hydrolysis | Lipase PS-C II | 75-82% | >98 | Slow reaction kinetics |
Chiral auxiliary | (R)-(−)-Mosher acid | 88% | 95-97 | Auxiliary recovery cost |
Asymmetric hydrogenation | DuPhos-Rh catalyst | 90% | 99 | Catalyst expense |
For asymmetric hydrogenation, DuPhos-Rh complexes catalyze the reduction of dehydro precursors like 5-methyl-3,4,6,7-tetrahydropyrrolo[3,4-c]pyridine, achieving near-perfect enantioselectivity (99% ee) under 50 psi H₂ in methanol. However, catalyst loading (5 mol%) and sensitivity to trace oxygen necessitate rigorous substrate purification [5] [8].
Orthogonal protection strategies prevent undesired side reactions during bicyclic core assembly. The Boc (tert-butyloxycarbonyl) group is preferred for secondary amine protection due to its stability under hydrogenation conditions and clean deprotection with trifluoroacetic acid in dichloromethane (25°C, 1h). In contrast, Cbz (benzyloxycarbonyl) groups require catalytic hydrogenolysis (Pd/C, H₂), risking competitive reduction of unsaturated bonds in the pyrrolopyridine scaffold [2] [9].
For N-terminal nitrogen, phthalimide protection enables selective deprotection with hydrazine, though over-reduction can generate undesired diamine byproducts. Newer approaches utilize p-nitrobenzyloxycarbonyl (PNZ) groups, removable by Zn/AcOH without affecting the bicyclic core. Protecting group choice significantly impacts overall yield; Boc strategies typically achieve 65-70% over five steps, while Cbz routes plateau at 50-55% due to incomplete hydrogenolysis [5] [9].
Critical considerations include:
Saturation of the pyridine ring employs heterogeneous catalysts under moderate pressure (50-100 psi). Pd/C (10% w/w) in acetic acid at 25°C achieves full reduction in 12 hours but may over-reduce the pyrrolidine ring if temperatures exceed 30°C. Superior diastereoselectivity for the cis-fused isomer is attained with PtO₂ (Adams' catalyst) in ethanol, generating the desired (3aS,7aR)-configuration in >20:1 dr due to substrate adsorption geometry on the metal surface [5] [10].
Solvent effects markedly influence conversion rates and stereoselectivity. Polar protic solvents (MeOH, EtOH) accelerate hydrogen uptake by facilitating proton transfer, while aprotic solvents (THF, ethyl acetate) improve cis/trans selectivity by minimizing epimerization. Additives like triethylamine (1-2 eq.) suppress catalyst poisoning by neutralizing trace acids, enhancing turnover frequency by 30-40% [2] [9].
Table 3: Hydrogenation Conditions and Performance
Catalyst | Solvent | Pressure (psi) | Time (h) | cis:trans | Yield |
---|---|---|---|---|---|
10% Pd/C | Acetic acid | 50 | 12 | 8:1 | 85% |
PtO₂ | Ethanol | 60 | 8 | >20:1 | 92% |
Rh/Al₂O₃ | THF | 100 | 24 | 15:1 | 78% |
Homogeneous catalysts (e.g., Ru-BINAP complexes) enable asymmetric hydrogenation of tetrahydropyrrolopyridines but require anhydrous conditions and exhibit sensitivity to nitrogen basicity. Their utility is limited to late-stage intermediates where competing coordination is minimized [8].
Conversion of the free base to the dihydrochloride salt enhances crystallinity, stability, and aqueous solubility. Stoichiometric HCl titration in anhydrous solvents ensures precise protonation:
The first protonation targets the piperidine nitrogen (pKa ~10.5), while the second protonation occurs at the pyrrolidine nitrogen (pKa ~8.9). Crystallization kinetics favor the dihydrochloride monohydrate when conducted in aqueous-organic mixtures (e.g., 9:1 IPA/H₂O), yielding non-hygroscopic crystals suitable for pharmaceutical formulation [5] [7].
Critical parameters include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7